16,17-Épiestriol

Vue d'ensemble

Description

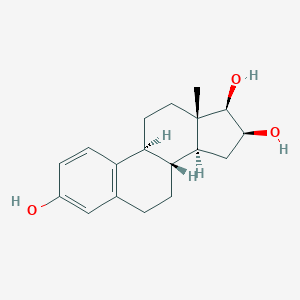

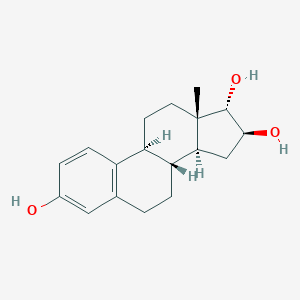

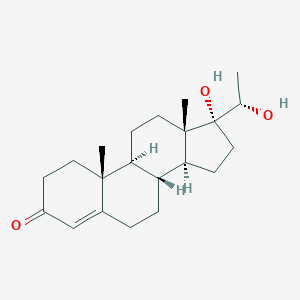

16, 17-Epiestriol, also known as trans-estriol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 16, 17-epiestriol is considered to be a steroid lipid molecule. 16, 17-Epiestriol is considered to be a practically insoluble (in water) and relatively neutral molecule. 16, 17-Epiestriol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 16, 17-epiestriol is primarily located in the cytoplasm and membrane (predicted from logP).

Applications De Recherche Scientifique

Applications dermatologiques

16,17-Épiestriol: a été utilisé dans le traitement de l'acné en raison de ses actions œstrogéniques . Il a été constaté qu'il possédait des propriétés anti-inflammatoires significatives sans activité glycogénique ni effets immunosuppresseurs . Cela en fait un candidat potentiel pour le traitement des affections cutanées inflammatoires sans les effets secondaires couramment associés aux stéroïdes anti-inflammatoires classiques comme l'hydrocortisone.

Propriétés neuroprotectrices

Des recherches ont indiqué que This compound et ses analogues peuvent avoir des propriétés neuroprotectrices. Ils sont considérés comme des traitements potentiels pour les maladies neurodégénératives en raison de leur capacité à agir comme des agonistes sélectifs du récepteur β des œstrogènes (ERβ) . Cette spécificité du récepteur est importante car les agonistes de l'ERβ sont connus pour fournir une neuroprotection dans les modèles animaux.

Effets anti-inflammatoires

Outre ses applications dermatologiques, l'this compound a été étudié pour ses effets anti-inflammatoires plus larges. Il a été démontré qu'il présentait une activité anti-inflammatoire puissante sans activité glycogénique, ce qui pourrait en faire un agent thérapeutique précieux pour divers troubles inflammatoires .

Actions œstrogéniques

En tant qu'œstrogène endogène faible, les actions œstrogéniques du this compound ont été exploitées dans les milieux cliniques. Bien qu'il soit un œstrogène mineur, ses activités au niveau des récepteurs des œstrogènes pourraient être bénéfiques dans les conditions où un effet œstrogénique léger est souhaitable .

Essais cliniques et développement de médicaments

Bien que des essais cliniques spécifiques axés sur l'this compound n'aient pas été trouvés dans la recherche, ses propriétés en ont fait un sujet d'intérêt dans le développement de médicaments ciblant les récepteurs des œstrogènes. Sa sélectivité pour l'ERβ par rapport à l'ERα suggère des applications potentielles dans la conception de médicaments avec moins d'effets secondaires .

Effets antimicrobiens potentiels

Il existe des éléments de preuve suggérant que des composés comme l'this compound pourraient inhiber la croissance de certaines bactéries, telles que les A. résistants à la colistine et aux carbapénèmes. baumannii, indiquant un rôle possible dans la lutte contre la résistance aux antibiotiques .

Mécanisme D'action

Target of Action

16,17-Epiestriol, also known as 16α-hydroxy-17α-estradiol, is a minor and weak endogenous estrogen . It is a selective agonist of the estrogen receptor beta (ERβ) . The ERβ is one of two main types of estrogen receptors, which are activated by the hormone estrogen .

Mode of Action

As a selective ERβ agonist, 16,17-Epiestriol binds to the ERβ, leading to a conformational change in the receptor . This allows the receptor to enter the nucleus of the target cell and regulate gene transcription . The resulting formation of messenger RNA (mRNA) interacts with ribosomes to produce specific proteins that express the effect of 16,17-Epiestriol upon the target cell .

Biochemical Pathways

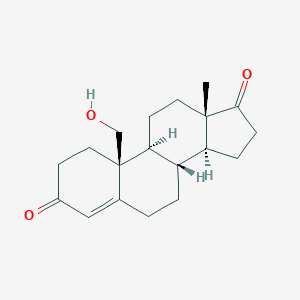

It is known that the compound is a metabolite of estradiol . As such, it may be involved in the same biochemical pathways as estradiol, which include the regulation of the menstrual cycle and the maintenance of pregnancy .

Pharmacokinetics

As a metabolite of estradiol, it is likely that it shares similar pharmacokinetic properties .

Result of Action

16,17-Epiestriol has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . This suggests that 16,17-Epiestriol may have anti-inflammatory properties and could potentially be used in the treatment of conditions characterized by inflammation .

Action Environment

The action of 16,17-Epiestriol, like other estrogens, can be influenced by various environmental factors. These may include the presence of other hormones, the phase of the menstrual cycle, and the overall health status of the individual . .

Analyse Biochimique

Biochemical Properties

16,17-Epiestriol is considered to be a steroid . It is a potent and one of the most ERβ selective endogenous estrogens reported . It is a highly selective (500-fold) ERβ full agonist over ERα .

Cellular Effects

16,17-Epiestriol has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . It also induces the expression of endothelial nitric-oxide synthase mRNA and protein .

Molecular Mechanism

16,17-Epiestriol prevents TNF -induced migration of NF B into the nucleus . NG-nitro-L-arginine methyl ester, an inhibitor of NO synthesis, abolishes 16,17-Epiestriol-mediated inhibition of TNF -induced VCAM-1 expression and migration of NF B from the cytoplasm to the nucleus .

Dosage Effects in Animal Models

Selective estrogen receptor β (ERβ) agonists, like 16,17-Epiestriol, display neuroprotective properties in animal models and hold promise in the treatment of neurodegenerative diseases

Propriétés

IUPAC Name |

(8R,9S,13S,14S,16S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-LMMHAMTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611651 | |

| Record name | 16,17-epi-Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16,17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

793-89-5 | |

| Record name | 16,17-epi-Estriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,17-epi-Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | estra-1,3,5(10)-triene-3,16,17-triol, (16beta,17alpha)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16,17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

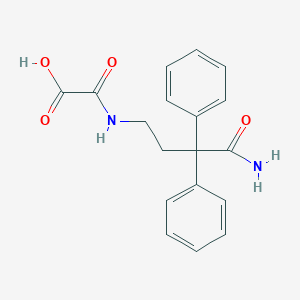

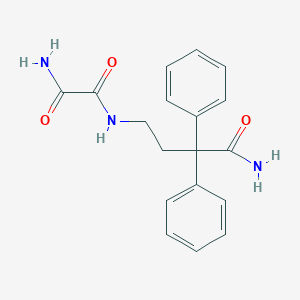

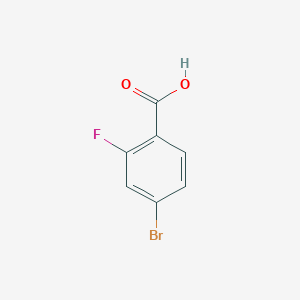

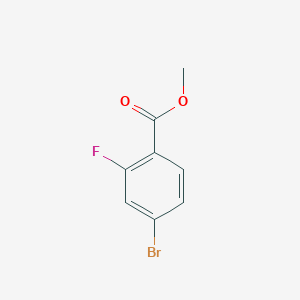

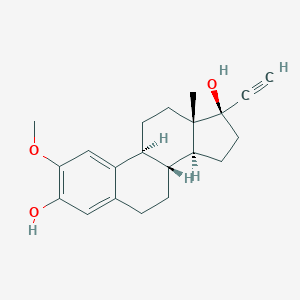

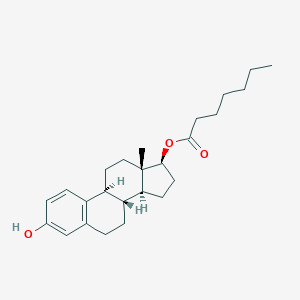

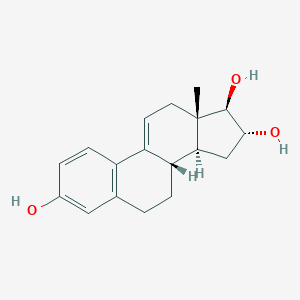

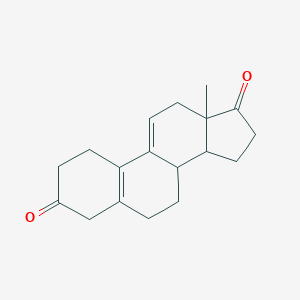

Feasible Synthetic Routes

Q1: What is the biological activity of 16,17-epiestriol, particularly in comparison to other estrogens?

A1: 16,17-Epiestriol exhibits estrogenic activity, but it is significantly less potent than 17β-estradiol. Research using an in vivo assay in immature rats demonstrated that 16,17-epiestriol possessed only about 1% of the estrogenic activity of 17β-estradiol. [] Interestingly, 17-epiestriol, another epimer of estriol, displayed activity comparable to or even exceeding that of 17β-estradiol in the same study. [] This highlights the significant impact of stereochemistry on biological activity within the estrogen family.

Q2: How is 16,17-epiestriol metabolized in the liver?

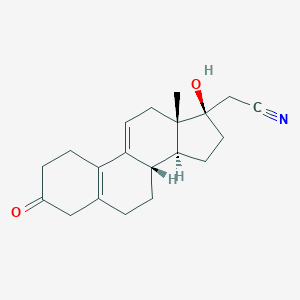

A2: While 16,17-epiestriol itself isn't directly metabolized via this pathway, research reveals a related compound, 1,3,5(10),16-estratetraen-3-ol (estratetraenol), undergoes hepatic microsomal biotransformation to form 16,17-epiestriol. [, ] This reaction proceeds through a two-step enzymatic process. First, a monooxygenase (P-450) catalyzes the epoxidation of estratetraenol, yielding both 16α,17α-epoxide and 16β,17β-epoxide. Subsequently, epoxide hydratase acts upon these epoxides. The 16α,17α-epoxide is specifically hydrolyzed to 16,17-epiestriol, while the 16β,17β-epoxide yields both 16,17-epiestriol and estriol. []

Q3: Can 16,17-epiestriol be detected in biological samples, and if so, what methods are used?

A3: Yes, 16,17-epiestriol has been successfully identified in the urine of laying hens. [, ] The identification process involved a series of purification steps, including thin-layer chromatography (TLC), alumina-column chromatography, and microsublimation. [, ] Confirmation of 16,17-epiestriol's presence relied on comparing the TLC behavior of the isolated compound and its derivatives with that of reference 16,17-epiestriol and its corresponding derivatives across various solvent systems. [, ] Additionally, gas chromatography coupled with mass spectrometry has been employed for the analysis of various estrogens, including 16,17-epiestriol, in urine samples. []

Q4: Are there any known specific enzymes that utilize 16,17-epiestriol as a substrate?

A4: Research indicates that while 16,17-epiestriol itself may not be a direct substrate, the 3-glucuronide conjugate of 16,17-epiestriol can act as a substrate for a specific steroid N-acetylglucosaminyl transferase found in rabbit liver, kidney, and intestine. [] This enzyme specifically transfers N-acetylglucosamine to the 17α-hydroxyl group of phenolic steroids already conjugated at position 3 with glucuronic acid, as seen with 16,17-epiestriol-3-glucuronide. []

Q5: Have any structural analogues of 16,17-epiestriol been synthesized and evaluated for estrogen receptor activity?

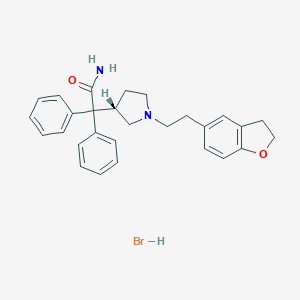

A5: Yes, researchers have synthesized an A-CD analogue of 16,17-epiestriol, (1S,2S,3aS,5S,7aS)-5-(4-hydroxyphenyl)-7a-methyloctahydro-1H-indene-1,2-diol, with a focus on enhancing selectivity for the estrogen receptor beta (ERβ). [] This analogue exhibited potent and selective ERβ agonist activity in vitro, demonstrating a 500-fold selectivity for ERβ over ERα and a pEC50 of 7.7 at ERβ. [] Molecular modeling suggested a unique binding mode for this analogue within the ligand-binding domain, potentially explaining its high selectivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)